molecular formula C9H14ClN3 B13283771 5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine hydrochloride

5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No.: B13283771
M. Wt: 199.68 g/mol
InChI Key: VURQYMWZFYXCJC-UHFFFAOYSA-N
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Description

5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound of interest in medicinal and organic chemistry research. It features a 1,2,3,6-tetrahydropyridine scaffold, a structure recognized in neuroscience research . The molecule is also built around a 1-methyl-1H-pyrazole ring, a privileged structure in drug discovery known for its prevalence in bioactive molecules targeting a range of conditions . The integration of these moieties makes this compound a valuable building block for researchers, particularly in the synthesis and development of novel molecules for probing biological systems. This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H14ClN3

Molecular Weight

199.68 g/mol

IUPAC Name

5-(1-methylpyrazol-4-yl)-1,2,3,6-tetrahydropyridine;hydrochloride

InChI

InChI=1S/C9H13N3.ClH/c1-12-7-9(6-11-12)8-3-2-4-10-5-8;/h3,6-7,10H,2,4-5H2,1H3;1H

InChI Key

VURQYMWZFYXCJC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CCCNC2.Cl

Origin of Product

United States

Preparation Methods

Cyclization Approaches via C–H Activation and Annulation

One of the most effective methods to prepare tetrahydropyridine derivatives involves cyclization reactions initiated by transition metal catalysis. Rhodium(I)-catalyzed C–H activation of alkynes followed by electrocyclization and reduction has been demonstrated to yield highly substituted tetrahydropyridines with high diastereoselectivity and good to excellent yields (47–95%).

  • Reaction conditions: Rhodium(I) catalyst, α,β-unsaturated imines or alkynes as substrates, acidic or borohydride reduction.
  • Outcome: High diastereoselectivity (>95%) and yields (47–95%).

Similarly, palladium-catalyzed cyclization-Heck reactions have been employed to synthesize tetrahydropyridine analogs from allenamides and aryl halides, producing moderate to good yields (54–88%).

Catalyst Substrates Temperature Yield (%) Selectivity
Rhodium(I) α,β-unsaturated imines, alkynes Mild to moderate 47–95 >95% diastereoselective
Palladium Allenamides, aryl halides 80ºC 54–88 Moderate to good

Phosphine-Catalyzed [4+2] Annulation

Wang et al. reported a phosphine-derivative catalyzed [4+2] annulation reaction between 1-azadienes and α-substituted allene ketones to synthesize enantioselective tetrahydropyridines. The reaction proceeds under mild conditions and affords products in 46–70% yields with excellent enantiomeric excess (>97% ee).

  • Key features: Enantioselectivity, moderate yields, mild reaction conditions.
  • Significance: Allows access to chiral tetrahydropyridine derivatives.

Functional Group Installation: Pyrazole Substitution

The installation of the 1-methyl-1H-pyrazol-4-yl substituent at the 5-position of the tetrahydropyridine ring typically involves cross-coupling reactions or nucleophilic substitution on suitably functionalized tetrahydropyridine intermediates.

  • Common approach: Halogenated tetrahydropyridine derivatives undergo Suzuki or Stille coupling with pyrazole boronic acids or stannanes.
  • Alternative: Direct C–H activation on the tetrahydropyridine ring to install the pyrazolyl group using transition metal catalysis.

Representative Preparation Method

A general synthetic route to this compound can be summarized as follows:

Step Reagents/Conditions Yield (%) Notes
Cyclization and reduction Rhodium(I) catalyst, acid/borohydride 47–95 High diastereoselectivity
Halogenation NBS or similar halogenating agent 70–85 Selective at C-5 position
Suzuki coupling Pd catalyst, pyrazolyl boronic acid, base 60–80 Mild conditions, good yield
Salt formation HCl in ether or aqueous solution Quantitative Stable hydrochloride salt

Analytical Data and Characterization

The hydrochloride salt of 5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine typically appears as a white to off-white solid, stable under inert atmosphere and light-sensitive conditions. Its melting point generally ranges between 249–254 °C, consistent with related tetrahydropyridine hydrochlorides.

Property Data
Molecular formula C10H14N3·HCl (approximate)
Molecular weight ~ 195–210 g/mol (depends on substitution)
Melting point 249–254 °C
Solubility Slightly soluble in DMSO, methanol, water
Stability Light sensitive, store in cool, dark place

Spectroscopic methods such as NMR, IR, and mass spectrometry confirm the structure, with characteristic signals for the tetrahydropyridine ring and pyrazole moiety.

Summary of Research Discoveries and Practical Considerations

  • Transition metal-catalyzed cyclization and annulation reactions provide efficient routes to the tetrahydropyridine core with high stereoselectivity and yields.
  • Phosphine-catalyzed [4+2] annulations enable access to enantioenriched derivatives.
  • Cross-coupling strategies are effective for installing the pyrazole substituent.
  • The hydrochloride salt form improves compound stability and handling.
  • Reaction conditions are generally mild, scalable, and amenable to structural diversification.

Chemical Reactions Analysis

Types of Reactions

5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

5-(1-methyl-

Biological Activity

5-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine hydrochloride is a compound of significant interest due to its potential biological activities. The compound is a derivative of tetrahydropyridine and pyrazole, which have been studied for various pharmacological effects including neuroprotective and anti-cancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in different biological systems, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C10_{10}H14_{14}ClN3_{3}
  • Molecular Weight : 215.69 g/mol

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and enzymes. Notably:

  • Monoamine Oxidase (MAO) Inhibition : The compound has been shown to inhibit MAO activity, which is crucial for the metabolism of neurotransmitters such as dopamine and serotonin. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially enhancing mood and cognitive function .
  • Neuroprotective Effects : Research indicates that derivatives of tetrahydropyridine can exhibit neuroprotective properties by preventing neurotoxicity induced by oxidative stress. The ability to scavenge free radicals contributes to its protective effects against neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
MAO InhibitionSignificant inhibition observed
NeuroprotectionPrevents oxidative stress-induced damage
CytotoxicityExhibited selective cytotoxicity in cancer cells

Case Study 1: Neurotoxicity Evaluation

A study evaluated the neurotoxic potential of various analogs of tetrahydropyridine derivatives. It was found that while some compounds exhibited neurotoxicity through MAO oxidation pathways, others like this compound showed protective effects against such toxicity when MAO was inhibited . This suggests a dual role where the compound can be both beneficial and harmful depending on its metabolic pathway.

Case Study 2: Anti-Cancer Activity

In vitro studies demonstrated that the compound exhibited selective cytotoxicity against various cancer cell lines. For instance, it showed promising results against human breast adenocarcinoma cell lines (MCF-7), with mechanisms involving apoptosis induction and cell cycle arrest. The compound's efficacy was compared with standard chemotherapeutic agents .

Comparison with Similar Compounds

Structural Analog Overview

The compound is compared to four key analogs based on substituent variations and pharmacological relevance:

Compound Name Substituent Molecular Formula Molecular Weight Key Applications/Effects Reference
5-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,6-THP hydrochloride Pyrazole (4-position, methyl) C9H13N·HCl 195.68* HCV inhibitor intermediate
4-Phenyl-1,2,3,6-THP hydrochloride Phenyl C11H13N·HCl 195.68 Building block for organic synthesis
1-Methyl-4-(p-fluorophenyl)-1,2,3,6-THP p-Fluorophenyl C12H14FN·HCl 239.70 Impurity in paroxetine hydrochloride
MPTP (1-Methyl-4-phenyl-1,2,5,6-THP) Phenyl (neurotoxic derivative) C12H15N 173.26 Selective neurotoxin inducing parkinsonism
CP 94253 hydrochloride Pyrrolopyridine (5-propoxy) C15H19N3O·HCl 293.79 Serotonin receptor ligand (presumed)

*Calculated based on analogous 4-phenyl-THP hydrochloride .

Key Differences and Implications

Neurotoxic vs. Therapeutic Profiles

  • MPTP : Causes irreversible nigrostriatal damage via its metabolite MPP+, emphasizing the risks of unregulated structural analogs .

Q & A

Q. Table 1: Representative Characterization Data

TechniqueKey ObservationsReference
1^1H NMRδ 2.8–3.2 ppm (tetrahydropyridine CH₂)
FTIR1,550 cm⁻¹ (C=N stretch in pyrazole)
Elemental AnalysisC: 52.1%, H: 6.3%, N: 18.9% (theoretical)

Advanced: How can reaction parameters be optimized to improve synthetic yield and purity?

Methodological Answer:
Optimization involves:

  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in pyrazole functionalization .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates .
  • Temperature control : Reactions at 80–100°C balance kinetic efficiency and thermal degradation .

Critical Consideration : Monitor byproducts (e.g., uncyclized intermediates) via HPLC with UV detection at 254 nm .

Basic: What spectroscopic techniques resolve structural ambiguities in this compound?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Assigns proton-proton coupling and 13C^{13}\text{C}-1H^1\text{H} correlations to distinguish pyrazole and tetrahydropyridine moieties .
  • X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks (if crystalline) .

Advanced: How can researchers elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Target engagement assays : Use radiolabeled ligands or fluorescence polarization to measure binding affinity to receptors (e.g., serotonin or dopamine receptors) .
  • Enzyme inhibition studies : Monitor activity changes in purified enzymes (e.g., kinases) via kinetic assays (IC₅₀ determination) .
  • Computational docking : Predict binding poses using software like AutoDock Vina with PDB structures .

Advanced: How to address contradictions in reported biological activity data?

Methodological Answer:

  • Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time .
  • Metabolic stability testing : Compare hepatic microsomal degradation rates (e.g., human vs. rodent) to explain interspecies variability .
  • Dose-response validation : Replicate studies with ≥3 independent replicates and orthogonal assays (e.g., Western blot vs. ELISA) .

Basic: What computational tools predict the compound’s physicochemical properties?

Methodological Answer:

  • logP/logD : Use SwissADME or MarvinSuite to estimate lipophilicity .
  • pKa prediction : ACD/Labs or Epik identify ionizable groups (e.g., pyrazole NH at pKa ~2.5) .
  • Solubility : Molecular dynamics simulations (e.g., GROMACS) model aqueous solubility .

Advanced: What are best practices for ensuring compound stability during storage?

Methodological Answer:

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis .
  • Degradation monitoring : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-PDA to track impurities .

Q. Table 2: Stability Profile

ConditionDegradation ProductsReference
High humidityHydrolyzed pyrazole ring
Light exposureOxidized tetrahydropyridine moiety

Advanced: How to design toxicity profiling experiments for preclinical studies?

Methodological Answer:

  • In vitro cytotoxicity : Use MTT assays in HepG2 and HEK293 cells (IC₅₀ < 10 µM suggests high risk) .
  • hERG inhibition : Patch-clamp assays assess cardiac toxicity risk .
  • Ames test : Screen for mutagenicity in TA98 and TA100 bacterial strains .

Basic: How does this compound compare structurally and functionally to analogs?

Methodological Answer:

  • Structural analogs : Replace the pyrazole with imidazole (increased basicity) or tetrahydropyridine with piperidine (rigidity) .
  • Functional comparison : Compare IC₅₀ values in enzymatic assays (e.g., 5-HT₆ receptor binding) .

Q. Table 3: Analog Comparison

AnalogKey DifferenceBiological Activity ShiftReference
1-Methylpyrazole derivativeReduced steric hindranceLower receptor affinity
Piperidine-based analogIncreased rigidityEnhanced metabolic stability

Advanced: What regulatory guidelines apply to its use in pharmacological studies?

Methodological Answer:

  • ICH guidelines : Follow Q2(R1) for HPLC validation and Q3A for impurity reporting .
  • Pharmacopeial standards : Ensure residual solvents (e.g., DMSO) comply with USP <467> limits .

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